Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+)
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Overview
Description
Carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) is a complex organometallic compound. It consists of a zirconium ion coordinated with a carbanide ligand and a 1,2,3,5,5-pentamethylcyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with methylmagnesium chloride . This reaction proceeds through a series of steps, including the formation of a Grignard reagent and subsequent cyclization to yield the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene involves large-scale preparation methods. One such method includes a three-step process starting from readily available raw materials . The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene can yield various oxygenated derivatives, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
1,2,3,5,5-pentamethylcyclopenta-1,3-diene has a wide range of scientific research applications, including:
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves its ability to act as a ligand and form stable complexes with various metal ions. These complexes can participate in a variety of catalytic and electron transfer processes, making the compound valuable in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: This compound is structurally similar but differs in the position of the methyl groups.
Pentamethylcyclopentadienyltitanium trichloride: Another similar compound, where titanium replaces zirconium.
Uniqueness
What sets 1,2,3,5,5-pentamethylcyclopenta-1,3-diene apart is its specific arrangement of methyl groups and its ability to form stable complexes with zirconium. This unique structure imparts distinct reactivity and stability, making it particularly useful in specialized applications.
Properties
Molecular Formula |
C22H36Zr |
---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
carbanide;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H3;/q4*-1;+4 |
InChI Key |
QCLNDGHBYSWTGB-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Zr+4] |
Origin of Product |
United States |
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